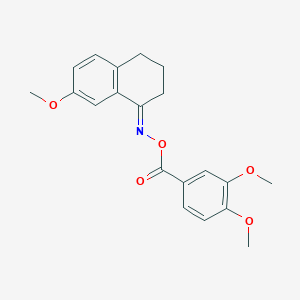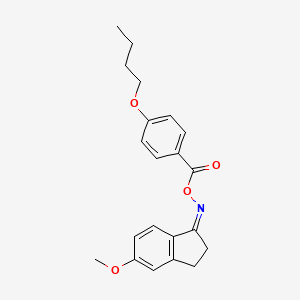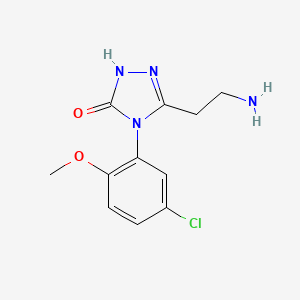
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime
Übersicht
Beschreibung
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime, also known as DMNQ or menadione dimethylpyrimidinol bis (methylthio) acetate, is a synthetic compound that has gained attention in scientific research due to its unique properties. DMNQ is a redox-active molecule that can generate reactive oxygen species (ROS) and induce oxidative stress in cells.
Wirkmechanismus
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime generates ROS through redox cycling, which involves the transfer of electrons between this compound and cellular components such as NADH and NADPH. The ROS generated by this compound can cause oxidative damage to cellular components such as proteins, lipids, and DNA. This compound has been shown to induce apoptosis in cancer cells through the generation of ROS.
Biochemical and physiological effects:
This compound has been shown to induce oxidative stress in cells and alter cellular processes such as cell cycle regulation, DNA damage response, and apoptosis. This compound has also been shown to activate the Nrf2-Keap1 pathway, which is involved in the cellular response to oxidative stress. This compound has been used to study the effects of oxidative stress on mitochondrial function and metabolism.
Vorteile Und Einschränkungen Für Laborexperimente
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime is a useful tool for studying the effects of oxidative stress on cellular processes. It is relatively easy to synthesize and can be used at low concentrations to induce oxidative stress in cells. However, this compound has limitations such as its potential toxicity and non-specific effects on cellular processes. Researchers should take precautions when working with this compound and use appropriate controls in their experiments.
Zukünftige Richtungen
There are several future directions for 7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime research. One direction is to study the role of this compound in aging and age-related diseases. This compound has been shown to induce oxidative stress and alter mitochondrial function, which are both implicated in aging and age-related diseases. Another direction is to study the effects of this compound on the immune system. This compound has been shown to induce apoptosis in cancer cells, but its effects on immune cells are not well understood. Finally, researchers could explore the potential therapeutic applications of this compound in diseases such as cancer and neurodegenerative diseases.
Wissenschaftliche Forschungsanwendungen
7-methoxy-3,4-dihydro-1(2H)-naphthalenone O-(3,4-dimethoxybenzoyl)oxime has been used as a tool in scientific research to induce oxidative stress in cells and study the effects of oxidative stress on cellular processes. It has been used in various fields of research such as cancer biology, neurobiology, and cardiovascular disease. This compound has also been used to study the role of ROS in aging and age-related diseases.
Eigenschaften
IUPAC Name |
[(E)-(7-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino] 3,4-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-23-15-9-7-13-5-4-6-17(16(13)12-15)21-26-20(22)14-8-10-18(24-2)19(11-14)25-3/h7-12H,4-6H2,1-3H3/b21-17+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGYXKQJOJACMFE-HEHNFIMWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CCCC2=NOC(=O)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC\2=C(CCC/C2=N\OC(=O)C3=CC(=C(C=C3)OC)OC)C=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-chloro-N'-[(2-fluorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B3899894.png)
![2-{[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-(4-isopropylbenzyl)acetamide](/img/structure/B3899907.png)
![2-[(2-anilino-2-oxoethyl)thio]-N-(2-nitrophenyl)acetamide](/img/structure/B3899914.png)
![N-(2-phenoxyethyl)-2-[(4-phenyl-1H-imidazol-2-yl)thio]acetamide](/img/structure/B3899923.png)
![N-[(1-isobutyl-1H-imidazol-5-yl)methyl]-2-(4-propionylphenoxy)acetamide](/img/structure/B3899927.png)

![2-({2-[2-(3,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}thio)-N-phenylacetamide](/img/structure/B3899936.png)


![(2-furylmethyl)methyl[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-3-piperidinyl)methyl]amine](/img/structure/B3899963.png)

![N'-[(3-fluorobenzoyl)oxy]-4-methoxybenzenecarboximidamide](/img/structure/B3899999.png)

![N'-[(3-methylbenzoyl)oxy]-2-(4-nitrophenyl)ethanimidamide](/img/structure/B3900003.png)